DMSO Solubility and Formulation Capacity: C2-Acid Achieves >4.8x Higher Molar Solubility than C6-Acid Analog
Thalidomide-O-C2-acid demonstrates high solubility in DMSO, a critical attribute for preparing concentrated stock solutions for high-throughput PROTAC synthesis and cellular screening assays . In contrast, the analogous Thalidomide-O-C6-acid exhibits significantly lower DMSO solubility, with vendor documentation indicating a maximum solubility of <10 mg/mL . This represents a greater than 25-fold difference in mass solubility (mg/mL), which translates to a >4.8-fold difference in molar solubility (mM) due to the C6-acid's higher molecular weight [1].
| Evidence Dimension | DMSO Solubility (Mass and Molar) |
|---|---|
| Target Compound Data | ≥250 mg/mL; ≥721.9 mM |
| Comparator Or Baseline | Thalidomide-O-C6-acid: <10 mg/mL; calculated <24.9 mM |
| Quantified Difference | >25-fold higher mass solubility; >4.8-fold higher molar solubility |
| Conditions | DMSO solvent; vendor-specified solubility data; room temperature with ultrasonication |
Why This Matters
Superior DMSO solubility of the C2-acid building block enables the preparation of highly concentrated stock solutions, reducing the volume of organic solvent introduced into cellular assays and mitigating the risk of compound precipitation during PROTAC synthesis and purification.
- [1] Molbase. Thalidomide-O-C6-acid Basic Information: Molecular Weight (402.40). Available at: https://baike.molbase.cn/moldata/2169266-69-5.html View Source
